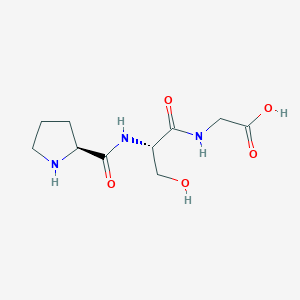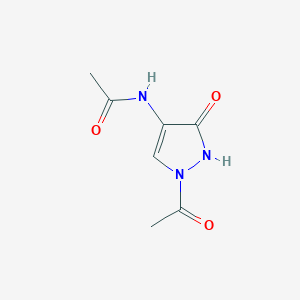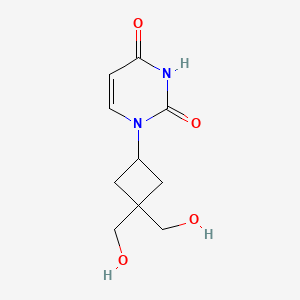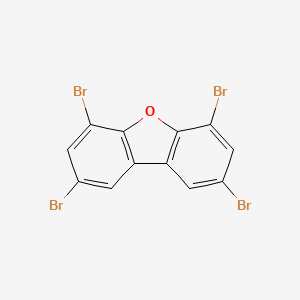![molecular formula C19H12O3 B12897441 Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
Dibenzo[b,d]furan-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]furan-4-yl benzoate is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-4-yl benzoate typically involves the reaction of dibenzo[b,d]furan with benzoic acid or its derivatives. One common method is the esterification reaction, where dibenzo[b,d]furan is reacted with benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[b,d]furan-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Dibenzo[b,d]furan-4-yl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of dibenzo[b,d]furan-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or signaling pathways. For example, it may inhibit protein tyrosine phosphatases, leading to modulation of cellular signaling and potential therapeutic effects in diseases such as cancer and diabetes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacking the benzoate ester group.
Dibenzo[b,d]thiophene: A sulfur analog with similar aromatic properties.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Uniqueness
Dibenzo[b,d]furan-4-yl benzoate is unique due to the presence of the benzoate ester group, which imparts distinct chemical reactivity and potential biological activity. This functional group enhances the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C19H12O3 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
dibenzofuran-4-yl benzoate |
InChI |
InChI=1S/C19H12O3/c20-19(13-7-2-1-3-8-13)22-17-12-6-10-15-14-9-4-5-11-16(14)21-18(15)17/h1-12H |
Clave InChI |
WTZAGLYIGGYOKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2OC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)

![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)

![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole](/img/structure/B12897391.png)


![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)


![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)

